6-chloro-N'-cyclohexyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is a chemical compound with the molecular formula C21H22ClN5 and a molecular weight of 379.896 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-chloro-1,3,5-triazine with cyclohexylamine and diphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound .
Scientific Research Applications
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-CHLORO-N,N-DIPHENYL-N’-P-TOLYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- N-TERT-BUTYL-6-CHLORO-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- 6-TRIFLUOROMETHYL-N-(3-TRIFLUOROMETHYL-PHENYL)-(1,3,5)TRIAZINE-2,4-DIAMINE
Uniqueness
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C21H22ClN5 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-4-N-cyclohexyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2-3,6-9,12-16H,1,4-5,10-11H2,(H,23,24,25,26) |
InChI Key |
QMYUQZVOWLVNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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